molecular formula C19H23F2NO B6474107 2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640968-98-3

2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6474107
CAS No.: 2640968-98-3
M. Wt: 319.4 g/mol
InChI Key: DIXLSLSFGKEIOB-UHFFFAOYSA-N
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Description

The compound “2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane” is a complex organic molecule. It contains a cyclohexane ring which is a six-membered single-ring compound, and a phenyl group which is a functional group that consists of six carbon atoms attached to something else, replacing a hydrogen atom . It also contains a spiro[3.3]heptane structure, which is a seven-membered ring with two carbon atoms shared with another ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the difluorocarbonyl group, and the creation of the azaspiro[3.3]heptane structure. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a spiro[3.3]heptane structure, which is a type of spirocyclic compound where two rings of three and seven atoms share a single atom . The compound also includes a phenyl group and a difluorocyclohexanecarbonyl group, adding to its complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the difluorocarbonyl group could make it reactive with nucleophiles, and the spirocyclic structure could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and atomic composition would all influence its properties .

Scientific Research Applications

2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptaneazaspiro[3.3]heptane has been studied extensively for its potential applications in organic synthesis and medicinal chemistry. It has been used as a catalyst in the synthesis of various compounds, such as amines, alcohols, and ketones. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and drugs for the treatment of cancer. Furthermore, the compound has been studied for its potential applications in the field of biochemistry, where it has been used as a substrate for various enzymes.

Mechanism of Action

The mechanism of action of 2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptaneazaspiro[3.3]heptane is not yet fully understood. However, it is believed to act as a catalyst in the formation of various intermediates in organic synthesis, such as amines and alcohols. Furthermore, it has been suggested that the compound can act as an enzyme inhibitor, which could potentially be used to treat various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptaneazaspiro[3.3]heptane are not yet fully understood. However, the compound has been shown to be non-toxic, and it has been suggested that it may possess antifungal and antiviral properties. Furthermore, it has been suggested that the compound may have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptaneazaspiro[3.3]heptane is a versatile compound that can be used in various laboratory experiments. The compound is stable, non-toxic, and can be synthesized using a variety of methods. Furthermore, the compound has been shown to be effective as a catalyst in the formation of various intermediates in organic synthesis. However, the compound is not yet fully understood, and further research is needed to determine its potential applications in the field of medicinal chemistry.

Future Directions

Given the potential applications of 2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptaneazaspiro[3.3]heptane, there are several potential future directions for research. These include further investigation of the compound’s mechanism of action, its potential applications in the field of medicinal chemistry, and its potential to act as an enzyme inhibitor. Furthermore, further research could focus on the development of improved methods for the synthesis of the compound, as well as the development of more efficient catalysts for its use in organic synthesis. Additionally, research could focus on the development of new applications for the compound, such as its potential use in the treatment of various diseases.

Synthesis Methods

2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptaneazaspiro[3.3]heptane can be synthesized using several methods. One method involves the condensation of 4-fluorobenzaldehyde with 4-fluorobutyraldehyde in the presence of sodium hydroxide, followed by cyclization of the resulting product with 4-fluorobutyric acid in the presence of piperidine. Another method involves the reaction of 4-fluorobenzaldehyde with 4-fluorobutyric acid in the presence of sodium hydroxide, followed by cyclization of the resulting product with 4-fluorobutyraldehyde in the presence of piperidine. The final product can be obtained by chromatographic purification.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2NO/c20-19(21)8-6-15(7-9-19)17(23)22-12-18(13-22)10-16(11-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXLSLSFGKEIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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